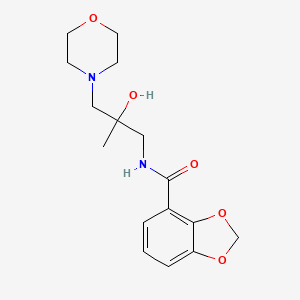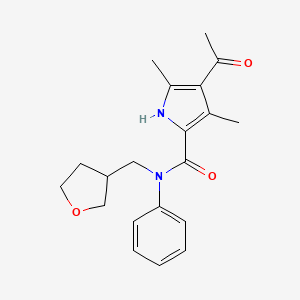
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide, also known as BMH-21, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. In
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Furthermore, N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide destabilizes these oncogenic proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting cancer cell growth, it has been found to induce cell cycle arrest and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Furthermore, N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide in lab experiments is its specificity for Hsp90, which reduces the risk of off-target effects. Additionally, N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide has been found to be relatively stable and easy to synthesize, making it a convenient tool for researchers. However, one limitation of using N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide in humans. Furthermore, researchers are exploring the potential of combining N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide with other cancer treatments to enhance their effectiveness. Overall, N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide shows promise as a potential therapeutic agent for cancer treatment, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide involves several steps, including the reaction of 2-hydroxy-2-methyl-3-chloropropylamine with 1,3-benzodioxole-4-carboxylic acid, followed by the reaction of the resulting intermediate with morpholine. The final product is obtained through purification and isolation techniques.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(20,10-18-5-7-21-8-6-18)9-17-15(19)12-3-2-4-13-14(12)23-11-22-13/h2-4,20H,5-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAZHOHZCGHJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C2C(=CC=C1)OCO2)(CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7681760.png)
![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)
![1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole](/img/structure/B7681769.png)
![(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7681776.png)
![N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7681778.png)
![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)



![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)